molecular formula C9H6BrNZn B14885521 Quinolin-8-ylZinc bromide

Quinolin-8-ylZinc bromide

Cat. No.: B14885521
M. Wt: 273.4 g/mol
InChI Key: ICGGBWFGTZTJNC-UHFFFAOYSA-M
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Description

Quinolin-8-ylZinc bromide is a coordination compound that features a quinoline moiety bonded to a zinc ion through a bromide ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-ylZinc bromide typically involves the reaction of quinoline with a zinc bromide source. One common method is to react quinoline with zinc bromide in an appropriate solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction can be represented as follows:

Quinoline+ZnBr2Quinolin-8-ylZinc bromide\text{Quinoline} + \text{ZnBr}_2 \rightarrow \text{this compound} Quinoline+ZnBr2​→Quinolin-8-ylZinc bromide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-ylZinc bromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromide ligand can be substituted with other nucleophiles.

    Coordination Reactions: The zinc center can coordinate with other ligands, forming new complexes.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the zinc ion.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.

    Coordination Reactions: Ligands such as phosphines, amines, or other donor molecules can be used.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new zinc complexes with different ligands, while redox reactions can result in changes to the oxidation state of the zinc ion.

Scientific Research Applications

Quinolin-8-ylZinc bromide has several scientific research applications, including:

    Organic Synthesis: It can be used as a catalyst or reagent in various organic transformations.

    Medicinal Chemistry: The compound’s unique coordination properties make it a potential candidate for drug development and delivery systems.

    Material Science: It can be used in the synthesis of new materials with specific properties, such as luminescence or conductivity.

    Biological Studies: The compound can be used to study zinc’s role in biological systems and its interactions with other biomolecules.

Mechanism of Action

The mechanism of action of Quinolin-8-ylZinc bromide involves its ability to coordinate with various ligands and participate in redox reactions. The zinc ion can interact with different molecular targets, influencing their chemical behavior. For example, in biological systems, zinc can act as a cofactor for enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline Zinc Complex: Similar in structure but with a hydroxyl group instead of a bromide.

    8-Aminoquinoline Zinc Complex: Features an amino group, offering different coordination properties.

    8-Nitroquinoline Zinc Complex: Contains a nitro group, which can influence the compound’s reactivity.

Uniqueness

Quinolin-8-ylZinc bromide is unique due to the presence of the bromide ligand, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H6BrNZn

Molecular Weight

273.4 g/mol

IUPAC Name

bromozinc(1+);8H-quinolin-8-ide

InChI

InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-5,7H;1H;/q-1;;+2/p-1

InChI Key

ICGGBWFGTZTJNC-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=C2C(=C1)C=CC=N2.[Zn+]Br

Origin of Product

United States

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